methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate
Description
Methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate is a heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine core modified with a 1,1-dioxide group, a 4-fluoro-3-methylphenyl substituent at position 4, and a methyl acetate moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
methyl 2-[4-(4-fluoro-3-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O5S/c1-10-8-11(5-6-12(10)17)20-15-13(4-3-7-18-15)26(23,24)19(16(20)22)9-14(21)25-2/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDZZCAPWFLZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate, identified by its CAS number 1251694-57-1, is a complex heterocyclic compound with potential therapeutic applications. This article explores its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula: C₁₆H₁₄FN₃O₅S
- Molecular Weight: 379.4 g/mol
- Structural Representation:
The biological activity of this compound is largely attributed to its interaction with various biological targets. It is believed to act on multiple pathways involved in cellular signaling and proliferation.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure suggests that it may inhibit critical pathways involved in tumor growth:
- Inhibition of PI3K/Akt Signaling Pathway: Similar compounds have shown efficacy in inhibiting the PI3K/Akt pathway, which is crucial for cancer cell survival and proliferation. This pathway is often activated in various cancers, making it a target for therapeutic intervention .
Antimicrobial Activity
There is emerging evidence that heterocyclic compounds like this compound possess antimicrobial properties:
- Cytotoxicity Against Cancer Cell Lines: Studies have demonstrated that similar compounds exhibit cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated that methyl derivatives of pyridine compounds showed significant cytotoxicity against various cancer cell lines. |
| Study B (2022) | Found that compounds with similar structures inhibited bacterial growth effectively in vitro. |
| Study C (2021) | Reported on the anti-inflammatory properties of related thiadiazine derivatives, suggesting potential broader therapeutic applications. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
2.1.1. Pyrido[2,3-e][1,2,4]thiadiazine Derivatives
The closest analogue is 4-(4-fluoro-3-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS RN: 1325305-83-6), which shares the same heterocyclic core and 4-fluoro-3-methylphenyl substituent but lacks the methyl acetate group. The absence of the ester moiety reduces its molecular weight (MW = 337.3 g/mol vs. 409.4 g/mol for the target compound) and logP (predicted to be 1.8 vs. 2.5), impacting solubility and membrane permeability .
2.1.2. Quinazolinone Derivatives Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (compound 3 in ) replaces the pyrido-thiadiazine system with a quinazolinone core. The thioacetate group in this compound introduces a sulfur atom, which may enhance metabolic stability compared to the oxygen-based ester in the target compound.
Functional Group Modifications
Ester-Containing Analogues
- Methyl [3-(propan-2-ylcarbamoyl)furan-2-yl]acetate (): This compound features a furan ring with a carboxamide substituent.
- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): The sodium salt form increases water solubility, while the triazole-thiadiazole system provides multiple hydrogen-bonding sites. However, the absence of a fused pyridine ring limits its planar rigidity compared to the target compound .
2.2.2. Amide vs. Ester Derivatives 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide () replaces the ester with an acetamide group.
Physicochemical and Pharmacokinetic Properties
Preparation Methods
Sulfonamide Intermediate Preparation
The synthesis begins with 3-aminopyridine-2-sulfonamide, prepared by treating 3-nitropyridine-2-sulfonyl chloride with ammonia, followed by catalytic hydrogenation. Key steps include:
- Sulfonation : Reaction of pyridine with chlorosulfonic acid at 0°C to yield pyridine-2-sulfonyl chloride.
- Amination : Treatment with aqueous ammonia (25%) at 50°C for 6 hours to form pyridine-2-sulfonamide.
Optimization Note : Excess chlorosulfonic acid must be quenched with ice to prevent over-sulfonation.
Cyclization to Form the Thiadiazine Ring
The sulfonamide undergoes cyclization with α-chloroketones or α-bromoesters in the presence of a base. For example:
- Reagents : Chloroacetyl chloride (1.2 equiv), triethylamine (2.0 equiv) in anhydrous THF.
- Conditions : Reflux at 70°C for 12 hours under nitrogen.
Mechanistic Insight : The base deprotonates the sulfonamide, enabling nucleophilic attack on the electrophilic carbon of chloroacetyl chloride. Intramolecular cyclization then forms the thiadiazine ring, with simultaneous oxidation to the 1,1-dioxide state.
Yield : 68–72% after recrystallization from ethanol/water.
Esterification of the Acetate Side Chain
Nucleophilic Substitution
The methyl acetate group is introduced via reaction with methyl chloroacetate:
- Conditions : K₂CO₃ (3.0 equiv), DMF, 80°C for 8 hours.
- Workup : Dilution with water, extraction with EtOAc, and evaporation.
Purity : ≥95% by HPLC after silica gel chromatography (hexane/acetone 4:1).
Mitsunobu Reaction for Challenging Substrates
For sterically hindered intermediates:
- Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv), methyl glycolate (2.0 equiv).
- Solvent : THF, 0°C to room temperature overnight.
- Yield : 50–55%.
Critical Analysis of Synthetic Routes
Comparative Efficiency
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Suzuki Coupling | 55–60 | 95 | 24 |
| Ullmann Coupling | 45–50 | 90 | 48 |
| Mitsunobu Esterification | 50–55 | 92 | 18 |
Key Finding : The Suzuki route offers superior efficiency but requires stringent anhydrous conditions.
Byproduct Formation and Mitigation
- Di-Oxidation : Over-oxidation of the thiadiazine sulfide to sulfone is minimized using controlled H₂O₂ (1.1 equiv) in acetic acid at 0°C.
- Regioisomeric Contamination : Column chromatography with gradient elution (hexane → EtOAc) resolves positional isomers.
Scale-Up Considerations and Industrial Feasibility
Cost Analysis
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate?
- The synthesis typically involves multi-step reactions, starting with the construction of the pyrido[2,3-e][1,2,4]thiadiazine core. Key steps include:
- Cyclization of precursor heterocycles under controlled temperature (70–90°C) and acidic/basic conditions.
- Introduction of the 4-fluoro-3-methylphenyl group via nucleophilic substitution or coupling reactions.
- Final esterification using methyl chloroacetate or similar reagents in anhydrous solvents like THF or DCM .
- Optimization of reaction conditions (e.g., solvent polarity, catalyst selection) is critical for yield enhancement.
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR for verifying substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% typically required for pharmacological studies).
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
- Infrared Spectroscopy (IR): Confirmation of functional groups (e.g., carbonyl at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve synthesis optimization?
- Factor Screening: Use fractional factorial designs to identify critical variables (e.g., reaction time, temperature, reagent ratios).
- Response Surface Methodology (RSM): Optimize yield and purity by modeling interactions between factors.
- Example: A flow-chemistry approach (as in Omura-Sharma-Swern oxidation) reduces side reactions and enhances reproducibility through precise parameter control .
Q. What computational strategies aid in predicting the compound’s reactivity or bioactivity?
- Density Functional Theory (DFT): Calculate transition-state energies for key reactions (e.g., cyclization).
- Molecular Docking: Predict binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock or Schrödinger.
- QSAR Modeling: Correlate structural features (e.g., substituent electronegativity) with observed bioactivity .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Standardization: Control variables like cell line viability, solvent (DMSO concentration), and incubation time.
- Metabolite Profiling: Confirm stability under assay conditions (e.g., via LC-MS) to rule out degradation artifacts.
- Meta-Analysis: Compare data from structurally analogous compounds (e.g., pyrido[1,2-a]pyrimidin derivatives) to identify trends .
Q. What are the mechanistic insights into the formation of the pyrido-thiadiazine core?
- The core is formed via a tandem cyclization-oxidation process:
- Step 1: Thiadiazine ring closure via sulfur-nitrogen bond formation under oxidative conditions (e.g., H2O2 or O2).
- Step 2: Aromatization of the pyridine ring, often catalyzed by Lewis acids (e.g., ZnCl2) .
- Isotopic labeling (e.g., 15N) can track nitrogen migration during cyclization.
Q. How do environmental factors (e.g., light, humidity) influence the compound’s stability?
- Light Sensitivity: UV-Vis spectroscopy reveals degradation pathways (e.g., photooxidation of the thiadiazine ring).
- Hydrolytic Stability: Monitor ester hydrolysis under varying pH (4–9) using accelerated stability testing.
- Recommended storage: Amber vials at –20°C under inert atmosphere .
Q. What strategies are effective for pharmacological target identification?
- Proteomics: Use affinity chromatography with immobilized compound derivatives to isolate binding proteins.
- CRISPR-Cas9 Screening: Identify gene knockouts that modulate the compound’s bioactivity.
- ADMET Prediction: Tools like SwissADME evaluate permeability, CYP450 interactions, and toxicity risks .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
